molecular formula C14H15N3O2S B1345311 1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1017117-60-0

1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B1345311
CAS No.: 1017117-60-0
M. Wt: 289.35 g/mol
InChI Key: IOMQGUSDJPKDLT-UHFFFAOYSA-N
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Description

1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H15N3O2S It is known for its unique structure, which includes a piperidine ring attached to a pyridazine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the reaction of a suitable amine with a carbonyl compound.

Industrial Production Methods

Industrial production of 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.

    1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

Properties

IUPAC Name

1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMQGUSDJPKDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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